molecular formula C21H23N3O4 B2718975 N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-74-0

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2718975
CAS No.: 941957-74-0
M. Wt: 381.432
InChI Key: IREOZRGLJHGQIF-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative provided for research and development purposes. Compounds featuring the 2-oxopyrrolidine (or gamma-lactam) scaffold, present in this molecule, are of significant interest in medicinal chemistry due to their diverse biological activities. Research on similar 2-oxopyrrolidine derivatives has demonstrated their potential as activators of the Nrf-2 signaling pathway, a key regulator of cellular defense against oxidative stress . Activation of Nrf-2 promotes the expression of antioxidant proteins, which can help maintain redox balance and has implications for research in dermatological disorders and other conditions linked to oxidative damage . Furthermore, structural analogs containing the 3-methoxybenzyl group have been investigated for their interaction with the endocannabinoid system, showing potential as fatty acid amide hydrolase (FAAH) inhibitors . FAAH inhibition increases levels of endogenous cannabinoids like anandamide, which may confer neuroprotective and anticonvulsant effects, as observed in preliminary in vivo studies . The unique structure of this compound, which combines a methoxybenzyl group with a 2-oxopyrrolidinylphenyl moiety via an oxalamide linker, makes it a valuable chemical entity for probing biological mechanisms. It is intended for use in biochemical and pharmacological research, including target identification, mechanism of action studies, and as a lead compound in the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-14-11-16(8-9-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(12-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOZRGLJHGQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known by its CAS number 941957-74-0, is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O4, with a molecular weight of 381.4 g/mol. The structure includes a methoxybenzyl group, a pyrrolidinyl moiety, and an oxalamide linkage, which are crucial for its biological activity.

PropertyValue
Molecular Formula C21H23N3O4
CAS Number 941957-74-0
Molecular Weight 381.4 g/mol

Research indicates that this compound may exert its biological effects through modulation of specific pathways involved in inflammation and cellular signaling. The compound has been shown to influence the activity of tumor necrosis factor-alpha (TNF-alpha), a key cytokine involved in systemic inflammation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study highlighted the ability of similar oxalamide derivatives to inhibit TNF-alpha production in vitro. This suggests that this compound could potentially reduce inflammatory responses in various pathological conditions .
  • Inhibition of Enzymatic Activity : Preliminary assays indicate that compounds with structural similarities to this compound can inhibit certain enzymes implicated in disease processes. For instance, derivatives have shown IC50 values in the micromolar range against specific targets, suggesting a potent interaction that warrants further investigation .
  • Potential as a Lead Compound : Given its structural characteristics, this compound has been proposed as a lead for drug development targeting diseases such as cancer and inflammatory disorders. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : The modulation of TNF-alpha suggests potential applications in treating autoimmune diseases.
  • Cytotoxicity Against Cancer Cells : Similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, indicating potential utility in oncology.

Future Directions

Further studies are necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the pathways influenced by this compound.

Scientific Research Applications

The biological activity of N1-(3-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be categorized into several key areas:

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to this compound. The compound has shown promising results against various cancer cell lines:

Cell Line Inhibition Percentage Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
MDA-MB-23156.53%

These findings suggest that the compound may be effective in inhibiting tumor growth and could be a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has been suggested that similar oxalamide derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could potentially lead to therapeutic effects by enhancing cholinergic signaling in the brain.

Antimicrobial Properties

Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at around 256 µg/mL, suggesting potential applications in treating bacterial infections.

Case Study 1: Anticancer Research

In a recent study focusing on the synthesis and evaluation of novel oxalamide derivatives, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar oxalamide compounds in models of neurodegeneration. The results indicated that these compounds could modulate inflammatory pathways and reduce oxidative stress in neuronal cells, suggesting their potential utility in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Diversity in Oxalamides

Oxalamides exhibit diverse biological and industrial applications, modulated by their substituents. Key analogs from the evidence include:

Table 1: Comparative Analysis of Oxalamide Derivatives
Compound Name Substituents Application Key Properties
Target Compound N1: 3-Methoxybenzyl
N2: 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl
Inferred Antiviral/Enzyme inhibition Rigid 2-oxopyrrolidin enhances binding; methoxy improves solubility.
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl
N2: 2-(Pyridin-2-yl)ethyl
Umami flavoring agent (Savorymyx® UM33) High potency (EC₅₀ ~0.5 μM), NOEL = 100 mg/kg bw/day; approved for food use .
Compound 13 () N1: 1-Acetylpiperidin-2-yl + thiazole
N2: 4-Chlorophenyl
HIV entry inhibition LC-MS m/z 479.12; 36% yield. Thiazole and chlorophenyl enhance antiviral activity .
Compound 24 () N1: 3-Chloro-5-(trifluoromethyl)phenyl
N2: 4-Methoxyphenethyl
Enzyme inhibition (SCD1) ESI-MS m/z 399.1 [M–H]⁻; trifluoromethyl boosts lipophilicity and target affinity .
Compound 16 () N1: 4-(4-Hydroxybenzoyl)phenyl
N2: 4-Methoxyphenethyl
Inferred Enzyme inhibition Contains hydroxybenzoyl for polar interactions; 23% dimerization during synthesis .

Substituent Effects on Pharmacological Activity

  • Aromatic Substituents :

    • 3-Methoxybenzyl (Target): Methoxy groups improve solubility and metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in Compound 13) but may reduce binding affinity to hydrophobic targets .
    • 2-Oxopyrrolidin-1-yl : This lactam ring provides rigidity and hydrogen-bonding capacity, contrasting with flexible chains (e.g., 2-hydroxyethyl in Compound 15) or heterocycles (e.g., pyridin-2-yl in S336) .
  • Biological Activity: Antiviral oxalamides (e.g., Compound 13) often incorporate thiazole or chlorophenyl groups for viral envelope targeting, whereas the target compound’s 2-oxopyrrolidin may optimize protease or kinase inhibition . Flavoring agents like S336 prioritize low toxicity (NOEL = 100 mg/kg bw/day) and water solubility, achieved via pyridin-2-yl and dimethoxy groups .

Metabolic and Toxicological Profiles

  • Flavoring Agents : S336 and analogs undergo hydrolysis and glucuronidation, with high metabolic capacity ensuring safety at human exposure levels (0.0002–0.003 μg/kg bw/day) .
  • Pharmaceutical Analogs : Antiviral/SCD1 inhibitors (e.g., Compounds 13, 24) prioritize metabolic stability over rapid clearance. The trifluoromethyl group in Compound 24 resists oxidation, extending half-life .

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